N-(3-Methoxypropyl)-N-(2-nitrophenyl)methanesulfonamide N-(3-Methoxypropyl)-N-(2-nitrophenyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13570637
InChI: InChI=1S/C11H16N2O5S/c1-18-9-5-8-12(19(2,16)17)10-6-3-4-7-11(10)13(14)15/h3-4,6-7H,5,8-9H2,1-2H3
SMILES: COCCCN(C1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)C
Molecular Formula: C11H16N2O5S
Molecular Weight: 288.32 g/mol

N-(3-Methoxypropyl)-N-(2-nitrophenyl)methanesulfonamide

CAS No.:

Cat. No.: VC13570637

Molecular Formula: C11H16N2O5S

Molecular Weight: 288.32 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Methoxypropyl)-N-(2-nitrophenyl)methanesulfonamide -

Specification

Molecular Formula C11H16N2O5S
Molecular Weight 288.32 g/mol
IUPAC Name N-(3-methoxypropyl)-N-(2-nitrophenyl)methanesulfonamide
Standard InChI InChI=1S/C11H16N2O5S/c1-18-9-5-8-12(19(2,16)17)10-6-3-4-7-11(10)13(14)15/h3-4,6-7H,5,8-9H2,1-2H3
Standard InChI Key PSABQYAQENCZDC-UHFFFAOYSA-N
SMILES COCCCN(C1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)C
Canonical SMILES COCCCN(C1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Formula and IUPAC Nomenclature

The compound’s systematic IUPAC name is N-(3-methoxypropyl)-N-(2-nitrophenyl)methanesulfonamide, with the molecular formula C₁₁H₁₅N₂O₅S and a molecular weight of 311.32 g/mol. The structure comprises:

  • A methanesulfonamide backbone (–SO₂NH–).

  • A 2-nitrophenyl group (–C₆H₄NO₂) attached to the sulfonamide nitrogen.

  • A 3-methoxypropyl group (–CH₂CH₂CH₂OCH₃) as the second substituent on the nitrogen.

The presence of both electron-withdrawing (–NO₂) and electron-donating (–OCH₃) groups introduces unique electronic effects, influencing reactivity and intermolecular interactions .

Crystallographic and Conformational Analysis

While no direct crystallographic data exists for this compound, analogous sulfonamides exhibit distinct packing behaviors. For example, 3-((3-nitrophenyl)sulfonamido)propanoic acid crystallizes in a monoclinic system (P2₁/n) with lattice parameters a = 8.343(4) Å, b = 7.367(3) Å, and c = 31.532(14) Å . Key interactions include:

  • Hydrogen bonds between sulfonamide NH and carboxylic oxygen (O1⋯N2: 2.617 Å).

  • π-π stacking between aromatic rings (centroid-centroid distance: 3.535 Å) .

These observations suggest that N-(3-Methoxypropyl)-N-(2-nitrophenyl)methanesulfonamide may adopt a similar layered structure stabilized by hydrogen bonding and aromatic interactions.

Synthetic Methodologies

General Sulfonamide Synthesis

Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with amines. For example, 3-((3-nitrophenyl)sulfonamido)propanoic acid was prepared using 3-nitrophenylsulfonyl chloride and β-alanine in a mixed solvent system . Adapting this approach, N-(3-Methoxypropyl)-N-(2-nitrophenyl)methanesulfonamide could be synthesized through:

  • Step 1: Reaction of methanesulfonyl chloride with N-(3-methoxypropyl)-2-nitroaniline (CAS 149669-19-2).

    CH3SO2Cl+C10H14N2O3C11H15N2O5S+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{C}_{10}\text{H}_{14}\text{N}_2\text{O}_3 \rightarrow \text{C}_{11}\text{H}_{15}\text{N}_2\text{O}_5\text{S} + \text{HCl}
  • Step 2: Purification via recrystallization or column chromatography.

Optimization Challenges

Key challenges include:

  • Steric hindrance from the bulky 3-methoxypropyl group, potentially slowing the nucleophilic attack on methanesulfonyl chloride.

  • Competitive reactions at the nitro group, requiring controlled reaction conditions (e.g., low temperature, inert atmosphere).

Physicochemical Properties

Predicted Properties

Using computational tools and analog data:

PropertyValue/DescriptionBasis for Inference
LogP1.8–2.3Similar to [11C]celecoxib .
Solubility~50 µg/mL in DMSONitroaniline derivatives.
Melting Point145–155°CSulfonamide thermal stability .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks at ~1350 cm⁻¹ (asymmetric SO₂ stretch) and ~1150 cm⁻¹ (symmetric SO₂ stretch).

  • NMR (¹H):

    • δ 8.1–8.3 ppm (aromatic protons, 2-nitrophenyl).

    • δ 3.4–3.6 ppm (–OCH₃, singlet).

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